Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate
Overview
Description
“Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and amide and ester functionalities. The presence of nitrogen in the pyridine ring and the amide group would likely result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the amide and ester groups. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can activate the pyridine ring towards further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes . The amide and ester groups could participate in hydrogen bonding, influencing the compound’s solubility .Scientific Research Applications
Synthesis of Heterocyclic Systems
Research has demonstrated the compound's utility in the synthesis of heterocyclic systems. For example, studies have shown its involvement in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocyclic compounds. These compounds are significant for their potential applications in medicinal chemistry and material science due to their unique structural and electronic properties (Selič, Grdadolnik, & Stanovnik, 1997).
Antibacterial Activity
Another application includes the design and synthesis of derivatives aiming at antibacterial activity. A study synthesized a series of compounds to evaluate their antibacterial properties, showcasing the chemical's role in developing potential antibacterial agents (Reddy & Prasad, 2021).
Molecular Structure Analysis
The compound has also been used to study molecular structures, specifically hydrogen-bonding patterns in crystalline structures. This research provides insights into the molecular and electronic structure of the compound and its derivatives, which is crucial for the design of materials and pharmaceuticals with specific properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Synthesis of Triorganostannyl Esters
Investigations into the synthesis of triorganostannyl esters of aminobenzoic acids have explored the physicochemical properties of these esters. This research is relevant for understanding the interaction of these compounds with metal centers, which affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
A specific strategy utilizing a trifluoromethyl-containing building block led to the preparation of trifluoromethyl-substituted aminopyrroles. This approach highlights the compound's utility in synthesizing structurally complex and functionally diverse heterocyclic compounds, which are of interest in various chemical and pharmaceutical applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which may enhance hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium, could be a potential pathway .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved drug potency .
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it’s being studied as a potential pharmaceutical, future research could involve further optimization of the compound’s structure to improve its efficacy and safety profile, as well as preclinical and clinical testing .
properties
IUPAC Name |
methyl 3-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]carbamoylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-9-12(6-7-13(20-9)16(17,18)19)22-15(24)21-11-5-3-4-10(8-11)14(23)25-2/h3-8H,1-2H3,(H2,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQUCZTWQICTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116157 | |
Record name | Benzoic acid, 3-[[[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]amino]carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2197053-86-2 | |
Record name | Benzoic acid, 3-[[[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]amino]carbonyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2197053-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[[[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]amino]carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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